molecular formula C12H21BrO2 B14602659 2-[(7-Bromohept-5-EN-1-YL)oxy]oxane CAS No. 60851-93-6

2-[(7-Bromohept-5-EN-1-YL)oxy]oxane

Cat. No.: B14602659
CAS No.: 60851-93-6
M. Wt: 277.20 g/mol
InChI Key: UKBYHHWWZYWGDB-UHFFFAOYSA-N
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Description

2-[(7-Bromohept-5-en-1-yl)oxy]oxane is a chemical compound with the molecular formula C12H21BrO2 It consists of a brominated heptene chain attached to an oxane ring through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(7-Bromohept-5-en-1-yl)oxy]oxane typically involves the reaction of 7-bromohept-5-en-1-ol with oxane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the ether linkage. The reaction is conducted in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-[(7-Bromohept-5-en-1-yl)oxy]oxane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The double bond in the heptene chain can be oxidized to form epoxides or diols.

    Reduction Reactions: The double bond can also be reduced to form saturated derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).

    Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride (LiAlH4).

Major Products

    Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

    Oxidation: Formation of epoxides or diols.

    Reduction: Formation of saturated heptane derivatives.

Scientific Research Applications

2-[(7-Bromohept-5-en-1-yl)oxy]oxane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(7-Bromohept-5-en-1-yl)oxy]oxane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the double bond in the heptene chain play crucial roles in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2-[(7-Chlorohept-5-en-1-yl)oxy]oxane: Similar structure but with a chlorine atom instead of bromine.

    2-[(7-Iodohept-5-en-1-yl)oxy]oxane: Similar structure but with an iodine atom instead of bromine.

    2-[(7-Bromohept-4-en-1-yl)oxy]oxane: Similar structure but with the double bond at a different position.

Uniqueness

2-[(7-Bromohept-5-en-1-yl)oxy]oxane is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and iodo analogs

Properties

CAS No.

60851-93-6

Molecular Formula

C12H21BrO2

Molecular Weight

277.20 g/mol

IUPAC Name

2-(7-bromohept-5-enoxy)oxane

InChI

InChI=1S/C12H21BrO2/c13-9-5-2-1-3-6-10-14-12-8-4-7-11-15-12/h2,5,12H,1,3-4,6-11H2

InChI Key

UKBYHHWWZYWGDB-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCCCC=CCBr

Origin of Product

United States

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